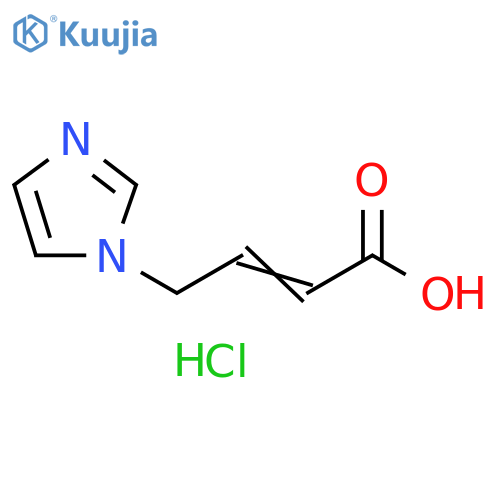Cas no 2031285-16-0 (4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride)
4-(1H-イミダゾール-1-イル)ブト-2-エン酸塩酸塩は、イミダゾール環とα,β-不飽和カルボン酸を有する有機化合物です。塩酸塩形態により高い安定性と水溶性を示し、医薬品中間体や生化学研究における有用な構築ブロックとして活用されます。特に、求電子性の二重結合を有するため、Michael付加反応やその他の共役付加反応に適した特性を備えています。また、イミダゾール基の配位能を活かした金属錯体形成にも応用可能です。結晶性が良好で取り扱いやすく、有機合成や創薬研究における多様な反応経路の探索に寄与します。

2031285-16-0 structure
商品名:4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride
-
- インチ: 1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H
- InChIKey: HVFGHPOKWSYLFW-UHFFFAOYSA-N
- ほほえんだ: C(N1C=NC=C1)C=CC(=O)O.Cl
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310198-0.25g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
| Enamine | EN300-310198-0.5g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
| Ambeed | A1090996-1g |
4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95% | 1g |
$741.0 | 2024-07-28 | |
| Enamine | EN300-310198-1g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 1g |
$1029.0 | 2023-09-05 | ||
| Enamine | EN300-310198-5.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
| Enamine | EN300-310198-2.5g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
| Enamine | EN300-310198-0.05g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
| Enamine | EN300-310198-1.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
| Enamine | EN300-310198-0.1g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.1g |
$355.0 | 2025-03-19 | |
| Enamine | EN300-310198-10.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
2031285-16-0 (4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 4964-69-6(5-Chloroquinaldine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2031285-16-0)4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride

清らかである:99%
はかる:1g
価格 ($):667.0